2,2,2-Trichloroethyl chlorosulfate

Overview

Description

Synthesis Analysis

The synthesis of derivatives involving the 2,2,2-trichloroethyl moiety has been explored through various methods. For example, aryl sulfates protected with the 2,2,2-trichloroethyl (TCE) group can be prepared in high yield by reacting phenols with chlorosulfuric acid TCE ester. Deprotection can be achieved using Pd/C-ammonium formate or Zn-ammonium formate, yielding aryl sulfate monoesters in high yield. This approach has been applied successfully to the construction of estrone sulfate derivatives, which could not be prepared by previous methodologies (Liu et al., 2004).

Molecular Structure Analysis

Studies on the molecular structure and conformational properties of related trichloroethyl compounds have been conducted using ab initio (MP2) and DFT quantum chemical calculations, complemented by experimental methods like IR and Raman spectroscopy. These studies reveal the presence of multiple conformers and provide insights into the conformational preferences of these compounds, which is crucial for understanding their reactivity and interactions (Gil et al., 2014).

Chemical Reactions and Properties

The trichloroethyl group has been utilized as a protecting group for aryl sulfates, highlighting its reactivity and versatility in organic synthesis. The protection and subsequent deprotection steps are key to the synthesis of various organic compounds, demonstrating the chemical properties of trichloroethyl chlorosulfate derivatives and their potential utility in organic chemistry (Liu et al., 2004).

Physical Properties Analysis

While specific studies on the physical properties of 2,2,2-trichloroethyl chlorosulfate itself were not found, research on similar compounds provides valuable insights. These studies often include measurements of melting points, boiling points, solubility, and other physical characteristics essential for understanding the behavior of these compounds in different environments and their applications in synthesis and material science.

Chemical Properties Analysis

The chemical properties of trichloroethyl chlorosulfate and its derivatives, such as reactivity with nucleophiles, stability under various conditions, and the ability to act as protecting groups, are central to their utility in synthetic organic chemistry. The specificity of reactions, including chlorosulfonation and the ability to form stable compounds with predictable reactivity, makes these chemicals invaluable for constructing complex organic molecules with high precision (Liu et al., 2004).

Scientific Research Applications

Protection of N-sulfates in Glucosamine Derivatives : The 2,2,2-trichloroethyl group effectively protects N-sulfates in glucosamine derivatives, providing excellent yields and stability under various conditions, which is crucial for manipulation with other protecting groups (Chen & Yu, 2008).

Synthesis of Estrone Sulfate Derivatives : It effectively protects aryl sulfates, enabling the synthesis of previously unobtainable estrone sulfate derivatives (Liu et al., 2004).

Production of Pharmaceuticals and Cosmetics : The reaction involving 2,2,2-trichloroethyl chlorosulfate produces compounds useful in the production of pharmaceuticals and cosmetics (Rudyakova et al., 2001).

Regioselective Amidoalkylating Agent : It offers a convenient synthetic route to trichloroethylamides of 5-chloro-2-thienylsulfonic acid, useful as a regioselective amidoalkylating agent for aromatic compounds and nucleophiles (Aizina et al., 2004).

Oligonucleotide Synthesis : Utilizing 1,l-dimethyl-2,2,2-trichloroethyl as a protecting group in the phosphite-triester method simplifies the preparation of active nucleoside phosphorochloridite reagents, aiding in block syntheses in solution or on a solid phase (Letsinger et al., 1984).

Formation of Arylglycine Derivatives : N-(1-aryl-2,2,2-trichloroethyl)amides of arenesulfonic acids and secondary amines can form chloroaziridine intermediates, leading to various arylglycine derivatives (Rozentsveig et al., 2005).

Toxicological, Environmental, and Biomonitoring Studies : Chlorophenol sulfates, stable and useful for such studies, show potential for use in cancer research (Lehmler et al., 2013).

Dechlorination of Alkyl Ethers : CuCl/bpy-promoted stereoselective dechlorination of 2,2,2-trichloroethyl alkyl ethers to (Z)-1-alkoxy-2-chloroethenes involves a significant chemical process (Ram & Manoj, 2008).

Synthesis of N-arylsulfonylimidazolidine-4-ones : This method enables the synthesis of imidazole derivatives, which are significant in various chemical applications (Rozentsveig et al., 2003).

Physical Properties : Trichloroethoxysulfonamide, a related compound, is a white solid with a specific melting point and a significant shelf-life (Bois, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

2,2,2-Trichloroethyl chlorosulfate, also known as 1,1,1-trichloro-2-chlorosulfonyloxyethane , is primarily used as a protecting group for amines, alcohols, and phenols . Its primary targets are the hydroxyl (-OH) and amino (-NH2) groups present in these compounds .

Mode of Action

The compound acts by forming a carbamate linkage with amines and an ester linkage with alcohols and phenols . This interaction changes the chemical properties of the target molecules, making them less reactive and more resistant to various chemical conditions .

Biochemical Pathways

It is known that the compound’s protective action can influence a variety of biochemical reactions by preventing unwanted side reactions .

Pharmacokinetics

Given its use as a reagent in organic synthesis, it is likely that its bioavailability and pharmacokinetic profile would depend on the specific context of its use .

Result of Action

The primary result of 2,2,2-Trichloroethyl chlorosulfate’s action is the protection of sensitive functional groups in organic molecules. This protection allows for selective reactions to occur at other sites on the molecule, facilitating complex organic synthesis .

Action Environment

The action of 2,2,2-Trichloroethyl chlorosulfate can be influenced by various environmental factors. For instance, it is stable under hydrolytic, strongly acidic, nucleophilic, and mild reductive conditions . It can be deprotected under single electron reduction conditions using zinc-acetic acid . Therefore, the compound’s action, efficacy, and stability can be controlled by carefully adjusting the reaction conditions .

properties

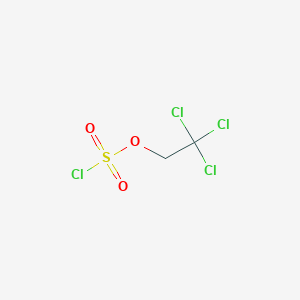

IUPAC Name |

1,1,1-trichloro-2-chlorosulfonyloxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4O3S/c3-2(4,5)1-9-10(6,7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQWRQASGSRKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471414 | |

| Record name | 2,2,2-TRICHLOROETHYL CHLOROSULFATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloroethyl chlorosulfate | |

CAS RN |

764-09-0 | |

| Record name | 2,2,2-TRICHLOROETHYL CHLOROSULFATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)